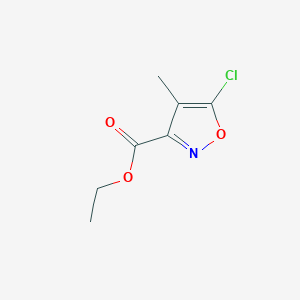

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c1-3-11-7(10)5-4(2)6(8)12-9-5/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJDXFKFEDCSVIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NOC(=C1C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80542115 | |

| Record name | Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3356-96-5 | |

| Record name | Ethyl 5-chloro-4-methyl-1,2-oxazole-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80542115 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: Properties, Synthesis, and Reactivity for Drug Discovery Professionals

Abstract

Ethyl 5-chloro-4-methylisoxazole-3-carboxylate is a substituted heterocyclic compound of significant interest to the fields of medicinal chemistry and agrochemical synthesis. As a functionalized isoxazole, it belongs to a class of "privileged structures" known for their broad range of biological activities. This guide provides a comprehensive technical overview of its chemical properties, outlines plausible synthetic strategies, and delves into its unique reactivity, particularly the utility of the 5-chloro substituent as a versatile synthetic handle. The information herein is curated for researchers, scientists, and drug development professionals seeking to leverage this molecule as a key building block for creating novel chemical entities and generating diverse compound libraries for structure-activity relationship (SAR) studies.[1]

Molecular Identity and Physicochemical Properties

Precise identification is the cornerstone of any chemical investigation. This compound is registered under CAS Number 3356-96-5.[2][3][4] Its fundamental molecular attributes are summarized in the table below.

| Property | Value | Source |

| Chemical Name | This compound | [4] |

| Synonyms | 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester; 3-Carbaethoxy-4-methyl-5-chlor-isoxazol | [5] |

| CAS Number | 3356-96-5 | [2][3][4] |

| Molecular Formula | C₇H₈ClNO₃ | [4] |

| Molecular Weight | 189.60 g/mol | [2] |

| Purity (Typical) | ≥95% | [2] |

Publicly available, experimentally determined physicochemical data such as melting point, boiling point, and density for this specific molecule are limited. However, data from structurally similar isoxazole esters, such as Ethyl 5-methylisoxazole-3-carboxylate (m.p. 27-31 °C) and Ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate (b.p. 71-72 °C at 0.5 mmHg), can provide contextual estimates.[6] Researchers should perform their own characterization to establish definitive values.

Synthesis Strategies and Methodologies

The synthesis of substituted isoxazoles can be approached through several established routes, most commonly involving the formation of the N-O bond via cyclization.[7][8] The choice of strategy is dictated by the availability of starting materials and the desired substitution pattern. For this compound, a logical and efficient approach involves the condensation of a functionalized β-dicarbonyl compound with a hydroxylamine source.

Proposed Synthetic Pathway: Condensation of Ethyl 2-chloro-3-oxobutanoate

This method represents a robust and scalable pathway. The core logic involves reacting a chlorinated β-ketoester with hydroxylamine. The acidic conditions facilitate the condensation and subsequent cyclization to form the stable isoxazole ring.

Experimental Protocol:

-

Reaction Setup: To a stirred solution of ethyl 2-chloro-3-oxobutanoate (1.0 eq) in ethanol (5 mL/mmol) in a round-bottom flask equipped with a condenser, add hydroxylamine hydrochloride (1.1 eq).

-

Condensation & Cyclization: Add sodium acetate (1.5 eq) to the mixture to neutralize the HCl salt of hydroxylamine, liberating the free base in situ.

-

Heating: Heat the reaction mixture to reflux (approx. 78 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting ketoester is consumed (typically 4-6 hours).

-

Workup: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

-

Extraction: Redissolve the residue in ethyl acetate and wash sequentially with water and saturated brine solution to remove inorganic salts.

-

Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent. The resulting crude product can be purified via column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield the pure this compound.

Caption: Proposed workflow for the synthesis of the target isoxazole.

Spectroscopic and Analytical Characterization

Confirming the identity and purity of the synthesized compound is critical. While specific spectra for this molecule are not widely published, its structure allows for the prediction of key spectroscopic features.

| Technique | Expected Features |

| ¹H NMR | ~4.4 ppm (quartet, 2H): -O-CH₂-CH₃ protons, coupled to the methyl triplet.~2.5 ppm (singlet, 3H): -CH₃ protons on the isoxazole ring.~1.4 ppm (triplet, 3H): -O-CH₂-CH₃ protons, coupled to the methylene quartet. |

| ¹³C NMR | ~165-170 ppm: Carbonyl carbon (C=O) of the ester.~160-165 ppm & ~110-115 ppm: sp² carbons of the isoxazole ring (C3 and C5).~105-110 ppm: sp² carbon of the isoxazole ring (C4).~62 ppm: Methylene carbon (-O-CH₂) of the ester.~14 ppm: Methyl carbon (-O-CH₂-CH₃) of the ester.~10 ppm: Methyl carbon (-CH₃) on the isoxazole ring. |

| IR Spectroscopy | ~1720-1740 cm⁻¹: Strong C=O stretch (ester).~1600-1650 cm⁻¹: C=N stretch of the isoxazole ring.~1100-1300 cm⁻¹: C-O stretch (ester).~700-800 cm⁻¹: C-Cl stretch. |

| Mass Spec (EI) | m/z 189/191: Molecular ion peak (M⁺) showing the characteristic ~3:1 isotopic pattern for a single chlorine atom. |

Note: Predicted chemical shifts (in CDCl₃) are estimates. Actual values may vary.

Chemical Reactivity and Synthetic Utility

The synthetic value of this compound lies in the reactivity of its 5-chloro group. This position is susceptible to transformation, making it a powerful precursor for creating diverse molecular scaffolds.

Fe(II)-Catalyzed Isomerization to 2H-Azirine-2-carbonyl Chlorides

A key transformation of 5-chloroisoxazoles is their isomerization into highly reactive 2H-azirine-2-carbonyl chlorides, a reaction efficiently catalyzed by iron(II) salts like FeCl₂.[9][10][11] This process unlocks a synthetic pathway that is otherwise difficult to access. The resulting acyl chloride is a potent electrophile that can be trapped in situ by a wide array of nucleophiles.[12]

This two-step, one-pot sequence allows for the rapid diversification of the isoxazole core into a variety of functional groups, including amides, esters, and thioesters.[10][12] For drug development professionals, this provides an efficient method for generating libraries of analogs to probe the SAR of a lead compound.

Caption: Reactivity pathway via Fe(II)-catalyzed isomerization.

Safety, Handling, and Storage

Due to the limited publicly available toxicological data, this compound should be handled with the standard precautions applied to novel research chemicals.[5]

| Aspect | Recommendation |

| Personal Protective Equipment (PPE) | Wear tightly fitting safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5][13] |

| Handling | Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors or aerosols.[5][13] Avoid contact with skin and eyes.[5] |

| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials.[5][13] |

| Fire Safety | Use dry chemical, carbon dioxide, or alcohol-resistant foam as extinguishing media.[5] |

| Disposal | Dispose of waste via a licensed chemical destruction facility. Do not discharge into sewer systems.[5] |

Note: Always consult the most recent Safety Data Sheet (SDS) from your supplier before handling this compound.

Conclusion

This compound is more than a simple heterocyclic molecule; it is a versatile and powerful building block for synthetic chemistry. Its well-defined structure, coupled with the unique reactivity of the 5-chloro substituent, provides a reliable platform for developing novel compounds. The ability to undergo iron-catalyzed isomerization to a highly reactive azirine intermediate makes it particularly valuable for constructing diverse molecular libraries, accelerating the process of drug discovery and agrochemical development.

References

- Beam, C. F., Dyer, M. C. D., Schwarz, R. A., & Hauser, C. R. (1975). New synthesis of isoxazoles from 1,4-dianions of oximes having an .alpha. hydrogen. Mass spectrometry. The Journal of Organic Chemistry, 40(7), 902–905.

- Bhat, M., Kumar, D., Kumar, P., & Kumar, R. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(53), 33387-33413.

- Waldo, J. P., & Larock, R. C. (2007). The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib. The Journal of Organic Chemistry, 72(25), 9643–9647.

- Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles.

- Waldo, J. P., & Larock, R. C. (2005). Synthesis of Isoxazoles via Electrophilic Cyclization. Organic Letters, 7(23), 5203–5205.

- MySkinRecipes. (n.d.). Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

- Alabugin, I. V., & Stepanov, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.

- Alabugin, I. V., & Stepanov, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Molecules, 28(1), 275.

- Alabugin, I. V., & Stepanov, A. A. (2022). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids. PubMed.

- Organic Syntheses. (n.d.). 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

- Stepanov, A. A., et al. (2018). Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads. The Journal of Organic Chemistry, 83(6), 3177–3187.

- ChemSynthesis. (n.d.). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.

- Google Patents. (2003). WO2003042193A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.

- Smith, S. R., et al. (2023). Spectroscopy Data for Undergraduate Teaching. Journal of Chemical Education, 100(10), 4153–4159.

- ResearchGate. (2015). (PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents.

Sources

- 1. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]

- 2. This compound [cymitquimica.com]

- 3. This compound,3356-96-5-Amadis Chemical [amadischem.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. chemsynthesis.com [chemsynthesis.com]

- 7. An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04624A [pubs.rsc.org]

- 8. Isoxazole synthesis [organic-chemistry.org]

- 9. mdpi.com [mdpi.com]

- 10. 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2 H-Azirine-2-carboxylic Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Fe(II)-Catalyzed Isomerization of 5-Chloroisoxazoles to 2 H-Azirine-2-carbonyl Chlorides as a Key Stage in the Synthesis of Pyrazole-Nitrogen Heterocycle Dyads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. fishersci.ie [fishersci.ie]

Spectroscopic Characterization of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a detailed analysis of the spectroscopic properties of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. Due to the limited availability of public domain experimental spectra for this specific molecule, this guide presents a comprehensive set of predicted spectroscopic data, including ¹H NMR, ¹³C NMR, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The rationale behind the predicted spectral features is discussed in depth, drawing upon established principles of spectroscopic interpretation and the known effects of the isoxazole scaffold and its substituents. This document is intended to serve as a valuable resource for researchers working with this and structurally related compounds, aiding in structural verification, reaction monitoring, and the design of new molecular entities.

Introduction: The Significance of Isoxazoles in Drug Discovery

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a number of approved pharmaceutical agents. Its unique electronic and steric properties, including its ability to participate in hydrogen bonding and other non-covalent interactions, make it an attractive core for the design of enzyme inhibitors and receptor modulators. This compound combines this key heterocycle with several functional groups—an ethyl ester, a chloro substituent, and a methyl group—that offer multiple points for synthetic modification and interaction with biological targets. Accurate structural elucidation through spectroscopic methods is paramount for any research and development involving this compound.

Predicted Spectroscopic Data and Interpretation

The following sections detail the predicted spectroscopic data for this compound. These predictions are based on established chemical shift correlations, group frequency charts, and fragmentation patterns, providing a robust framework for the anticipated experimental observations.

Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR is a powerful tool for elucidating the connectivity of hydrogen atoms within a molecule. The predicted ¹H NMR spectrum of this compound in a standard deuterated solvent like CDCl₃ is expected to exhibit three distinct signals corresponding to the ethyl and methyl groups.

Table 1: Predicted ¹H NMR Chemical Shifts and Splitting Patterns

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Rationale |

| -CH₂- (Ethyl) | ~ 4.4 | Quartet (q) | 2H | The methylene protons are adjacent to an oxygen atom of the ester, leading to a downfield shift. They are split into a quartet by the three neighboring methyl protons. |

| -CH₃ (Ethyl) | ~ 1.4 | Triplet (t) | 3H | The terminal methyl protons of the ethyl group are split into a triplet by the two adjacent methylene protons. |

| -CH₃ (Methyl) | ~ 2.3 | Singlet (s) | 3H | The methyl group attached to the isoxazole ring is not coupled to any other protons, resulting in a singlet. Its position is influenced by the electronic environment of the aromatic ring. |

Diagram 1: ¹H NMR Workflow for Structural Elucidation

Caption: Workflow for ¹H NMR analysis.

Predicted ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR spectrum for this compound is expected to show seven distinct signals, one for each unique carbon atom.

Table 2: Predicted ¹³C NMR Chemical Shifts

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Ester) | ~ 160 | The carbonyl carbon of the ester group is significantly deshielded and appears far downfield. |

| C5 (Isoxazole) | ~ 158 | The carbon atom bearing the chloro substituent is expected to be downfield due to the electron-withdrawing effect of both the chlorine and the ring oxygen. |

| C3 (Isoxazole) | ~ 155 | The carbon atom attached to the ester group is also in a deshielded environment within the heterocyclic ring. |

| C4 (Isoxazole) | ~ 115 | The carbon atom bearing the methyl group is expected to be more shielded compared to the other ring carbons. |

| -CH₂- (Ethyl) | ~ 62 | The methylene carbon is deshielded by the adjacent oxygen atom of the ester. |

| -CH₃ (Ethyl) | ~ 14 | The terminal methyl carbon of the ethyl group is in a typical aliphatic region. |

| -CH₃ (Methyl) | ~ 10 | The methyl group attached to the isoxazole ring is expected at a characteristic upfield position. |

Predicted Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 3: Predicted Major IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) | Vibration Type | Rationale |

| C=O (Ester) | ~ 1730-1750 | Stretching | The strong carbonyl stretch is a hallmark of the ester functional group. |

| C=N (Isoxazole) | ~ 1600-1650 | Stretching | The carbon-nitrogen double bond within the isoxazole ring will have a characteristic absorption in this region. |

| C-O (Ester) | ~ 1200-1300 | Stretching | The carbon-oxygen single bond stretch of the ester is also expected to be a prominent feature. |

| C-Cl | ~ 700-800 | Stretching | The carbon-chlorine bond will exhibit a stretching vibration in the fingerprint region. |

| C-H (Aliphatic) | ~ 2850-3000 | Stretching | These absorptions correspond to the C-H bonds of the ethyl and methyl groups. |

Diagram 2: Spectroscopic Analysis Workflow

Caption: Overall spectroscopic workflow.

Predicted Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.

Molecular Ion Peak:

The molecular weight of this compound (C₇H₈ClNO₃) is 189.6 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 189. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), a characteristic M+2 peak at m/z 191 with roughly one-third the intensity of the M⁺ peak is a key diagnostic feature.

Major Predicted Fragmentation Pathways:

-

Loss of the ethoxy group (-OCH₂CH₃): A common fragmentation for ethyl esters, leading to a fragment ion at m/z 144.

-

Loss of ethylene (-CH₂=CH₂): Through a McLafferty rearrangement, resulting in a fragment ion at m/z 161.

-

Loss of the entire ester group (-COOCH₂CH₃): This would lead to a fragment at m/z 116.

Experimental Protocols: A Self-Validating System

While predicted data is a valuable starting point, experimental verification is crucial. The following are generalized, best-practice protocols for acquiring the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. Standard pulse programs should be employed.

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the TMS signal at 0.00 ppm and the ¹³C spectrum to the CDCl₃ solvent peak at 77.16 ppm.

IR Spectroscopy

-

Sample Preparation: For a solid sample, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid directly on the ATR crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the major absorption bands and compare them to the predicted values and standard correlation tables.

Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the compound in a volatile solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or coupled with a gas or liquid chromatograph.

-

Ionization: Use Electron Ionization (EI) for fragmentation analysis or a softer ionization technique like Electrospray Ionization (ESI) to primarily observe the molecular ion.

-

Data Analysis: Analyze the resulting mass spectrum for the molecular ion peak (including the isotopic pattern for chlorine) and characteristic fragment ions.

Conclusion

This guide has provided a comprehensive overview of the predicted spectroscopic data for this compound. The detailed analysis of the expected ¹H NMR, ¹³C NMR, IR, and MS spectra, along with standardized experimental protocols, serves as a foundational resource for researchers in the field. The provided insights into the causality behind the expected spectral features are intended to empower scientists in their structural characterization and drug development endeavors involving this and related isoxazole derivatives. The principles outlined herein underscore the importance of a multi-technique spectroscopic approach for unambiguous structural elucidation in modern chemical research.

References

Due to the predictive nature of the spectroscopic data presented, direct literature citations for the experimental spectra of this compound are not available. The principles of spectroscopic interpretation are based on foundational knowledge in the field of organic spectroscopy.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]

- Pretsch, E., Bühlmann, P., & Affolter, C. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer Science & Business Media. [Link]

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Authored by: Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. In the absence of direct experimental spectra in publicly available databases, this guide presents a detailed prediction of the NMR spectra based on established principles of chemical shifts, substituent effects in heterocyclic systems, and data from analogous structures. Furthermore, it offers a robust, step-by-step experimental protocol for the acquisition and processing of high-quality NMR data for this compound, ensuring scientific integrity and reproducibility. This document is intended to serve as a valuable resource for researchers in synthetic chemistry, medicinal chemistry, and drug development who are working with substituted isoxazoles and require a thorough understanding of their structural characterization by NMR spectroscopy.

Introduction: The Significance of NMR in Characterizing Substituted Isoxazoles

The isoxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of pharmacologically active compounds. The precise substitution pattern on the isoxazole core is critical to its biological activity, making unambiguous structural elucidation paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful and definitive analytical technique for determining the molecular structure of organic compounds in solution.[1][2] For a molecule such as this compound, ¹H and ¹³C NMR spectroscopy provide a detailed roadmap of its atomic connectivity and electronic environment.

This guide delves into the predicted ¹H and ¹³C NMR spectra of this compound, offering a rationale for the expected chemical shifts and multiplicities. Understanding these predicted spectra is crucial for any scientist aiming to synthesize or utilize this compound, as it provides a benchmark for the verification of a successful synthesis.

Molecular Structure and Predicted NMR Spectra

The structure of this compound is presented below. The subsequent sections will break down the predicted ¹H and ¹³C NMR spectra, assigning each resonance to the corresponding nucleus within the molecule.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectrum (500 MHz, CDCl₃)

The ¹H NMR spectrum is predicted to show three distinct signals, corresponding to the three non-equivalent proton environments in the molecule.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.40 | Quartet (q) | 2H | -O-CH₂ -CH₃ | The methylene protons of the ethyl ester are adjacent to an electron-withdrawing oxygen atom, shifting them downfield. They are split into a quartet by the three neighboring methyl protons. |

| ~ 2.40 | Singlet (s) | 3H | Isoxazole-CH₃ | The methyl group attached to the isoxazole ring is expected to appear as a singlet. Its chemical shift is influenced by the aromatic character of the ring and the presence of the adjacent chloro and carboxylate groups. |

| ~ 1.40 | Triplet (t) | 3H | -O-CH₂-CH₃ | The terminal methyl protons of the ethyl ester are split into a triplet by the two neighboring methylene protons. |

Predicted ¹³C NMR Spectrum (125 MHz, CDCl₃)

The ¹³C NMR spectrum is predicted to display seven unique carbon signals.

| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 160 | C =O | The carbonyl carbon of the ester group is highly deshielded and appears at a characteristic downfield shift.[3] |

| ~ 158 | C 3 | The C3 carbon of the isoxazole ring, attached to the ester group, is expected to be significantly downfield due to the electron-withdrawing nature of the ester and the ring heteroatoms. |

| ~ 155 | C 5 | The C5 carbon, bearing the chloro substituent, will be deshielded by the electronegative chlorine atom and the ring heteroatoms. |

| ~ 115 | C 4 | The C4 carbon, substituted with a methyl group, is predicted to be the most upfield of the isoxazole ring carbons. |

| ~ 62 | -O-CH₂ -CH₃ | The methylene carbon of the ethyl ester is directly attached to an oxygen atom, causing a downfield shift. |

| ~ 14 | -O-CH₂-CH₃ | The terminal methyl carbon of the ethyl ester appears in the typical aliphatic region. |

| ~ 10 | Isoxazole-CH₃ | The methyl carbon attached to the isoxazole ring is expected at a characteristic upfield chemical shift. |

Experimental Protocol for NMR Data Acquisition

To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following detailed protocol should be followed. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.

Sample Preparation

Proper sample preparation is critical for obtaining high-resolution NMR spectra.[4][5][6][7]

-

Analyte Purity: Ensure the sample of this compound is of high purity (>95%), as impurities will complicate spectral interpretation.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent for this compound due to its ability to dissolve a wide range of organic molecules and its single residual proton peak at δ 7.26 ppm, which serves as a convenient internal reference.[6]

-

Concentration:

-

For ¹H NMR, dissolve 5-10 mg of the compound in approximately 0.6 mL of CDCl₃.

-

For ¹³C NMR, a more concentrated sample of 20-50 mg in 0.6 mL of CDCl₃ is recommended to achieve a good signal-to-noise ratio in a reasonable time.[4]

-

-

Procedure:

-

Weigh the desired amount of the compound directly into a clean, dry vial.

-

Add the deuterated solvent and gently swirl or vortex to ensure complete dissolution.

-

Using a Pasteur pipette with a cotton or glass wool plug, filter the solution directly into a clean, high-quality 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

-

Caption: Workflow for NMR sample preparation.

NMR Spectrometer Setup and Data Acquisition

The following parameters are recommended for a 500 MHz NMR spectrometer.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Acquisition Time (AQ): ~3-4 seconds to ensure good resolution.[8]

-

Relaxation Delay (D1): 1-2 seconds.

-

Number of Scans (NS): 8 to 16 scans are typically sufficient for a sample of this concentration.

-

Spectral Width (SW): A spectral width of approximately 16 ppm, centered around 6 ppm, should be adequate.

-

Temperature: 298 K.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., 'zgpg30' on Bruker instruments) to provide a spectrum with single lines for each carbon.

-

Acquisition Time (AQ): ~1-2 seconds.

-

Relaxation Delay (D1): 2 seconds.

-

Number of Scans (NS): This will depend on the sample concentration, but a starting point of 1024 scans is reasonable.

-

Spectral Width (SW): A spectral width of approximately 240 ppm, centered around 120 ppm.

-

Temperature: 298 K.

-

Caption: Workflow for NMR data acquisition.

Data Processing and Interpretation

-

Fourier Transform: Apply an exponential window function (line broadening of 0.3 Hz for ¹H and 1-2 Hz for ¹³C) to the Free Induction Decay (FID) before Fourier transformation to improve the signal-to-noise ratio.

-

Phasing and Baseline Correction: Carefully phase the spectrum to obtain pure absorption lineshapes and apply a baseline correction to ensure accurate integration.

-

Referencing: Calibrate the ¹H spectrum by setting the residual CDCl₃ peak to δ 7.26 ppm. The ¹³C spectrum should be referenced to the CDCl₃ triplet at δ 77.16 ppm.

-

Peak Picking and Integration: Identify all significant peaks and, for the ¹H spectrum, integrate the signals to determine the relative number of protons for each resonance.

-

Interpretation: Compare the processed experimental spectra to the predicted spectra outlined in this guide. Any significant deviations may indicate the presence of impurities, an incorrect structure, or interesting conformational effects. For complex spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can be invaluable for confirming assignments.[9]

Conclusion

This technical guide provides a comprehensive framework for the ¹H and ¹³C NMR analysis of this compound. The predicted spectra, based on established chemical principles, offer a reliable reference for scientists working with this compound. The detailed experimental protocol ensures that researchers can acquire high-quality, reproducible NMR data, which is essential for rigorous structural characterization and for meeting the stringent requirements of drug development and scientific publication. By combining theoretical prediction with practical, field-proven methodologies, this guide aims to empower researchers to confidently synthesize and characterize this and other related isoxazole derivatives.

References

- Chemical Instrumentation Facility, Iowa State University.

- ResearchGate. How to Prepare Samples for NMR. [Link]

- University of California, Riverside.

- Organomation.

- University College London.

- Kara, Y. S. (2015). Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 151, 723-730. [Link]

- Al-Tahhan, G., & Contreras, R. (2006). Substituent effects on 15N and 13C NMR chemical shifts of 3-phenylisoxazoles: a theoretical and spectroscopic study. Magnetic Resonance in Chemistry, 44(9), 851-855. [Link]

- Hsiao, T. L., & Gelb, M. H. (2018). Acquiring 1 H and 13 C Spectra. In Modern NMR Techniques for Synthetic Chemistry (pp. 111-140). Royal Society of Chemistry. [Link]

- Chemistry Department, University of Wisconsin-Madison. Optimized Default 1H Parameters. [Link]

- Stephens, C. E., & Arafa, R. K. (2013). 3,5-Diarylisoxazoles: Individualized Three-Step Synthesis and Isomer Determination Using 13C NMR or Mass Spectroscopy.

- Chemistry LibreTexts.

- Emery Pharma.

- Singh, S. (2014). Structural Elucidation of Small Organic Molecules by 1D, 2D and Multi Dimensional-Solution NMR Spectroscopy. Journal of Analytical & Bioanalytical Techniques, 5(5), 1. [Link]

- Doc Brown's Chemistry. ethyl ethanoate low high resolution H-1 proton nmr spectrum of ethyl acetate analysis interpretation of chemical shifts ppm spin spin line splitting. [Link]

- Chemistry LibreTexts. Interpreting C-13 NMR Spectra. [Link]

Sources

- 1. Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. omicsonline.org [omicsonline.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 5. researchgate.net [researchgate.net]

- 6. organomation.com [organomation.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. Optimized Default 1H Parameters | NMR Facility - Chemistry Department [chemnmrlab.uchicago.edu]

- 9. Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning | MDPI [mdpi.com]

Mass spectrometry analysis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

An In-Depth Technical Guide to the Mass Spectrometric Analysis of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate

Abstract

This technical guide provides a comprehensive framework for the mass spectrometric analysis of this compound (CAS: 3356-96-5), a key intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Given its role in regulated industries, unambiguous identification and purity assessment are paramount. This document details two primary, complementary mass spectrometric workflows: Gas Chromatography-Mass Spectrometry (GC-MS) for robust fragmentation fingerprinting and Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) for definitive molecular weight confirmation and controlled structural elucidation. We will explore the underlying principles, causality behind methodological choices, detailed experimental protocols, and the expected fragmentation patterns for this specific molecule. This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish reliable and scientifically sound analytical methods for this and structurally related compounds.

Introduction: The Analytical Imperative

This compound is a substituted isoxazole, a class of heterocyclic compounds widely employed in medicinal chemistry for their diverse biological activities.[2][3][4] The molecular integrity and purity of such intermediates are critical, as they directly impact the safety and efficacy of the final active pharmaceutical ingredient (API) or agrochemical product.

Mass spectrometry serves as the gold-standard analytical technique for this purpose, offering unparalleled sensitivity and specificity. This guide presents a dual-pronged approach to provide a complete analytical picture of the target molecule.

-

Chemical Identity:

The analytical strategy is designed to leverage the compound's key structural features: the volatile ethyl ester group, the heterocyclic isoxazole core known for specific cleavage patterns[7][8], and the diagnostically crucial chlorine atom.

Part I: Fingerprinting by Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS)

Principle & Rationale: GC-MS is the ideal initial technique for analyzing this molecule due to its anticipated volatility and thermal stability. Electron Ionization (EI) at a standard 70 eV is a high-energy, "hard" ionization technique that induces extensive and reproducible fragmentation. This creates a complex "fingerprint" mass spectrum that is highly specific to the molecule's structure and can be used for library matching and impurity identification. The presence of a halogen makes GC-MS particularly powerful for this analysis.[9][10][11]

Detailed Experimental Protocol: GC-MS

-

Sample Preparation:

-

Accurately weigh 1 mg of this compound.

-

Dissolve in 1 mL of high-purity dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

-

Perform a serial dilution to a working concentration of approximately 10 µg/mL. The solvent choice is critical; it must be volatile and free of contaminants that could interfere with the analysis.

-

-

Gas Chromatography (GC) Conditions:

-

System: Agilent 8890 GC or equivalent.

-

Injector: Split/Splitless, operated in split mode (e.g., 50:1) at 250°C.

-

Column: A mid-polarity column is recommended for halogenated compounds, such as a VF-624ms (or equivalent 5% Phenyl / 95% Dimethylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[11]

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 80°C, hold for 1 minute.

-

Ramp: 15°C/min to 280°C.

-

Final hold: Hold at 280°C for 5 minutes.

-

Rationale: This program ensures good separation from solvent and potential impurities while eluting the target compound as a sharp peak.

-

-

-

Mass Spectrometry (MS) Conditions:

-

System: Agilent 5977B MSD or equivalent.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Mass Scan Range: m/z 40-300. This range covers the molecular ion and all predicted major fragments.

-

Predicted EI Fragmentation Pathways

The high energy of EI will induce several competing fragmentation pathways. The most diagnostically significant feature will be the chlorine isotope pattern (~3:1 ratio for ³⁵Cl:³⁷Cl), which must appear in the molecular ion and any chlorine-containing fragments.

Caption: Predicted EI fragmentation of this compound.

Data Summary: Key EI Fragments

| Predicted m/z | Isotope Pattern? | Proposed Fragment Structure/Loss | Rationale & Comments |

| 189/191 | Yes (3:1) | [C₇H₈ClNO₃]•⁺ (Molecular Ion) | The parent ion. Its presence confirms the molecular weight. The isotope pattern is definitive for a single chlorine atom. |

| 144/146 | Yes (3:1) | [M - •OC₂H₅]⁺ | Alpha-cleavage at the ester, loss of the ethoxy radical. Forms a stable acylium ion. Expected to be a prominent peak. |

| 161/163 | Yes (3:1) | [M - C₂H₄]•⁺ | Loss of ethylene via McLafferty rearrangement. Requires an accessible gamma-hydrogen, which is present on the methyl group. |

| 154 | No | [M - •Cl]⁺ | Loss of the chlorine radical. The resulting fragment at m/z 154 should be a singlet, confirming the loss. |

| 116/118 | Yes (3:1) | [M - •OC₂H₅ - CO]⁺ | Subsequent loss of carbon monoxide from the acylium ion at m/z 144/146. |

| 43 | No | [C₂H₃O]⁺ | Likely the [CH₃CO]⁺ fragment from rearrangement, or a fragment from the isoxazole ring cleavage. |

Part II: Structural Confirmation by LC-ESI-MS/MS

Principle & Rationale: While GC-MS provides a fingerprint, Electrospray Ionization (ESI) is a "soft" ionization technique that imparts very little energy to the molecule.[12][13] Its primary benefit is the generation of an abundant protonated molecule, [M+H]⁺, with minimal in-source fragmentation. This allows for the unambiguous confirmation of the molecular weight. By selecting this [M+H]⁺ ion and subjecting it to Collision-Induced Dissociation (CID), we can generate controlled, structurally informative fragments to confirm connectivity.[14]

Detailed Experimental Protocol: LC-ESI-MS/MS

-

Sample Preparation:

-

Prepare a 1 mg/mL stock solution in high-purity methanol or acetonitrile.

-

Dilute to a working concentration of 1-5 µg/mL using the initial mobile phase composition (e.g., 50:50 Methanol:Water with 0.1% Formic Acid).

-

Rationale: ESI requires polar solvents, and the addition of an acid (formic acid) promotes protonation for efficient [M+H]⁺ ion formation.

-

-

Liquid Chromatography (LC) Conditions:

-

System: Waters ACQUITY UPLC or equivalent.

-

Column: C18 column (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Methanol + 0.1% Formic Acid.

-

Flow Rate: 0.3 mL/min.

-

Gradient: 50% B to 95% B over 3 minutes. (A simple gradient is sufficient for sample introduction and cleanup).

-

-

Tandem Mass Spectrometry (MS/MS) Conditions:

-

System: Sciex Triple Quad™ 6500+ or equivalent.

-

Ionization Mode: ESI, Positive.

-

Capillary Voltage: +4500 V.

-

Source Temperature: 400°C.

-

Full Scan (MS1): Scan m/z 100-300 to identify the precursor ion.

-

Product Ion Scan (MS2):

-

Precursor Ion Selection: m/z 190.0 (and 192.0 for confirmation).

-

Collision Gas: Nitrogen.

-

Collision Energy (CE): Ramped from 10-30 eV to observe the onset of different fragmentation channels.

-

-

Predicted ESI-MS/MS Fragmentation Pathways

Fragmentation of the protonated molecule [M+H]⁺ primarily involves the loss of stable, neutral molecules from the labile ester group.

Caption: Predicted CID fragmentation of the [M+H]⁺ ion of the target compound.

Data Summary: Key MS/MS Fragments

| Precursor m/z | Product m/z | Isotope Pattern? | Proposed Neutral Loss | Rationale & Comments |

| 190/192 | - | Yes (3:1) | - | Protonated Molecule [M+H]⁺. Selected for dissociation. |

| 190/192 | 162/164 | Yes (3:1) | C₂H₄ (Ethylene) | Loss of ethylene from the protonated ethyl ester. A common pathway for ethyl esters. |

| 190/192 | 144/146 | Yes (3:1) | C₂H₅OH (Ethanol) | Loss of ethanol, resulting in the same stable acylium ion seen in the EI spectrum. This is a very common and diagnostically useful loss. |

| 190/192 | 116/118 | Yes (3:1) | C₂H₅OH + CO | Subsequent loss of CO from the m/z 144/146 fragment ion. This confirms the carboxylate substructure. |

Integrated Analytical Workflow and Conclusion

A robust analytical strategy for this compound leverages the strengths of both GC-MS and LC-MS/MS. The proposed workflow ensures confident structural confirmation and provides a basis for quantitative analysis and impurity profiling.

Sources

- 1. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]

- 2. researchgate.net [researchgate.net]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. This compound [cymitquimica.com]

- 6. echemi.com [echemi.com]

- 7. umimpact.umt.edu [umimpact.umt.edu]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Analytical Method Development for 19 Alkyl Halides as Potential Genotoxic Impurities by Analytical Quality by Design - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Modern Electrospray Ionization Mass Spectrometry Techniques for the Characterization of Supramolecules and Coordination Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 13. chemrxiv.org [chemrxiv.org]

- 14. Electrospray ionization mass spectrometric studies of some imidazole amidoximes and nitrolic acids and their esters - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No. 3356-96-5)

For Researchers, Scientists, and Drug Development Professionals

Foreword

The isoxazole scaffold is a cornerstone in medicinal chemistry and agrochemical research, prized for its versatile reactivity and diverse biological activities. Within this important class of heterocycles, Ethyl 5-chloro-4-methylisoxazole-3-carboxylate represents a key building block, offering multiple reaction sites for the construction of complex molecular architectures. This guide provides a comprehensive technical overview of this compound, from its synthesis and structural characterization to its applications as a pivotal intermediate in the development of bioactive molecules. As a Senior Application Scientist, my aim is to not only present established protocols but to also provide insights into the underlying chemical principles that guide the rational use of this versatile reagent.

Compound Identification and Physicochemical Properties

Chemical Identity:

| Identifier | Value |

| Chemical Name | This compound |

| CAS Number | 3356-96-5[1][2][3][4] |

| Molecular Formula | C₇H₈ClNO₃[2][4] |

| Molecular Weight | 189.60 g/mol [1][3] |

| Synonyms | 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester, 3-Carbethoxy-4-methyl-5-chloroisoxazole, 5-chloro-3-ethoxycarbonyl-4-methylisoxazole[5] |

Physicochemical Data:

| Property | Value | Source |

| Purity | Typically ≥95% | [1][3] |

| Intended Use | For laboratory research use only. | [1][3] |

This substituted isoxazole is a stable compound under standard laboratory conditions and serves as a valuable intermediate for further chemical transformations.

Synthesis of the Isoxazole Core: A Mechanistic Perspective

The synthesis of the isoxazole ring is a well-established area of heterocyclic chemistry, with the 1,3-dipolar cycloaddition reaction being a particularly powerful and widely employed strategy.[2][6][7][8][9][10] This approach involves the reaction of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene.

The 1,3-Dipolar Cycloaddition Pathway

The formation of the isoxazole ring in this compound and its analogs typically proceeds through the in-situ generation of a nitrile oxide, which then undergoes a [3+2] cycloaddition with an appropriately substituted alkyne. This method is highly regioselective, a critical factor in complex molecule synthesis.[9]

Conceptual Workflow for Isoxazole Synthesis via 1,3-Dipolar Cycloaddition:

Caption: General workflow for isoxazole synthesis.

Illustrative Experimental Protocol (Adapted from a similar synthesis)

The following protocol is based on the synthesis of a related isoxazole and illustrates the key steps and chemical principles involved. Note: This is a representative procedure and may require optimization for the synthesis of this compound.

Step 1: Preparation of the Enamine Intermediate

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine ethyl acetoacetate and pyrrolidine in benzene.

-

Reflux the mixture under a nitrogen atmosphere until the theoretical amount of water is collected.

-

Remove the solvent under reduced pressure to yield the crude ethyl β-pyrrolidinocrotonate, which can often be used without further purification.[11]

Step 2: 1,3-Dipolar Cycloaddition

-

In a three-necked flask fitted with a dropping funnel and a gas inlet, dissolve the enamine intermediate, a primary nitro compound (e.g., 1-nitropropane for the model compound), and triethylamine in chloroform.

-

Cool the flask in an ice bath under a nitrogen atmosphere.

-

Slowly add a solution of phosphorus oxychloride in chloroform while maintaining the low temperature.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.[11]

Step 3: Work-up and Purification

-

Pour the reaction mixture into a separatory funnel and wash with cold water.

-

Wash the organic layer sequentially with dilute hydrochloric acid, aqueous sodium hydroxide, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or column chromatography to yield the final isoxazole ester.[11]

The choice of the primary nitro compound and the enamine ester are critical for determining the final substitution pattern of the isoxazole ring. The use of phosphorus oxychloride as a dehydrating agent facilitates the in-situ formation of the nitrile oxide from the nitro compound.[11]

Applications in Drug Discovery and Agrochemical Synthesis

This compound is a valuable intermediate in the synthesis of more complex molecules with potential biological activity.[12][13] The isoxazole ring is a common motif in a variety of pharmaceuticals and agrochemicals.[12][13][14]

Key areas of application include:

-

Herbicide and Fungicide Development: The isoxazole core is a key component in many agrochemicals. The specific substitution pattern of this compound allows for the introduction of various functional groups to modulate the biological activity and target specificity.[12][13]

-

Pharmaceutical Synthesis: Isoxazole derivatives have been investigated for a wide range of therapeutic applications, including as anti-inflammatory, antimicrobial, and anticancer agents.[14] This compound serves as a starting material for the synthesis of novel isoxazole-based compounds for structure-activity relationship (SAR) studies in drug discovery.[12][13]

While specific examples of commercial drugs or agrochemicals synthesized directly from this compound are not prominently disclosed in publicly available literature, its structural motifs are present in numerous patented compounds, highlighting its importance in discovery research.

Spectroscopic Characterization

Expected Spectroscopic Data:

| Spectroscopy | Expected Features |

| ¹H NMR | Signals corresponding to the ethyl ester protons (a quartet for the -CH₂- group and a triplet for the -CH₃ group), a singlet for the methyl group on the isoxazole ring, and potentially other signals depending on the purity and solvent. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the ethyl ester carbons, and the methyl carbon. The chemical shifts would be influenced by the electron-withdrawing effects of the chlorine and ester groups.[17] |

| IR Spectroscopy | Characteristic absorption bands for the C=O stretching of the ester, C=N and C=C stretching of the isoxazole ring, and C-H stretching of the alkyl groups. |

| Mass Spectrometry | A molecular ion peak corresponding to the exact mass of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom. |

For researchers working with this compound, it is imperative to acquire and interpret a full set of spectroscopic data to confirm its identity and purity before proceeding with further reactions.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Ventilation: Handle in a well-ventilated area, such as a fume hood, to avoid inhalation of any potential vapors.

-

First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if any symptoms persist.[5]

-

Fire Safety: Use dry chemical, carbon dioxide, or alcohol-resistant foam for extinguishing fires.[5]

It is crucial to consult the Safety Data Sheet (SDS) for detailed safety information before handling this compound.

Conclusion

This compound is a valuable and versatile building block in synthetic organic chemistry. Its utility stems from the presence of multiple functional groups that can be selectively manipulated to create a diverse array of more complex molecules. A thorough understanding of its synthesis, reactivity, and handling is essential for its effective application in the design and discovery of new pharmaceuticals and agrochemicals. This guide provides a foundational understanding for researchers and scientists working with this important chemical intermediate.

References

- Organic Syntheses. 4-Isoxazolecarboxylic acid, 3-ethyl-5-methyl-, ethyl ester.

- ResearchGate. (PDF) Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides.

- Google Patents. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles.

- MDPI. Synthesis of a Novel Tetracyclic Isoxazole by Intramolecular Nitrile Oxide Cycloaddition.

- PMC - NIH. The synthetic and therapeutic expedition of isoxazole and its analogs.

- ResearchGate. ChemInform Abstract: Synthesis of Functionally Substituted Isoxazole and Isothiazole Derivatives..

- MDPI. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction.

- MySkinRecipes. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

- MDPI. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones.

- MySkinRecipes. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate.

- ChemSynthesis. ethyl 5-(5-chloro-2-hydroxyphenyl)-3-methyl-4-isoxazolecarboxylate.

- NIH. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates.

- FLORE. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.

- MDPI. New Quinazolin-4(3H)-One Derivatives Incorporating Isoxazole Moiety as Antioxidant Agents: Synthesis, Structural Characterization, and Theoretical DFT Mechanistic Study.

Sources

- 1. Isoxazole synthesis [organic-chemistry.org]

- 2. Novel Synthesis of Dihydroisoxazoles by p-TsOH-Participated 1,3-Dipolar Cycloaddition of Dipolarophiles withα-Nitroketones - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound [cymitquimica.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. researchgate.net [researchgate.net]

- 7. WO2001016116A1 - Process for synthesizing isoxazolines and isoxazoles - Google Patents [patents.google.com]

- 8. soc.chim.it [soc.chim.it]

- 9. mdpi.com [mdpi.com]

- 10. A Facile Synthesis of Some Bioactive Isoxazoline Dicarboxylic Acids via Microwave-Assisted 1,3-Dipolar Cycloaddition Reaction [mdpi.com]

- 11. BJOC - An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates [beilstein-journals.org]

- 12. Ethyl 5-chloro-3-methylisoxazole-4-carboxylate [myskinrecipes.com]

- 13. mdpi.com [mdpi.com]

- 14. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. An isoxazole strategy for the synthesis of 4-oxo-1,4-dihydropyridine-3-carboxylates - PMC [pmc.ncbi.nlm.nih.gov]

- 17. mdpi.com [mdpi.com]

Navigating the Physicochemical Landscape of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate: A Technical Guide

For Immediate Release

This technical guide offers a detailed exploration of the key physical properties, namely the melting and boiling points, of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate (CAS No. 3356-96-5). This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, providing both established data and practical methodologies for property determination. The isoxazole scaffold is a cornerstone in the synthesis of numerous pharmacologically active agents, making a thorough understanding of the physicochemical characteristics of its derivatives essential for predicting solubility, designing purification strategies, and ensuring the stability of active pharmaceutical ingredients.[1][2]

Core Physicochemical Data

A comprehensive review of available literature and safety data provides the following physical property information for this compound.

| Physical Property | Value | Source |

| Boiling Point | 274 °C at 760 mmHg | Safety Data Sheet[3] |

| Melting Point | Data not available | [3][4] |

| Flash Point | 119.5 °C | Safety Data Sheet[3] |

The notable absence of an experimentally determined melting point in publicly accessible databases presents a significant data gap for this compound. This guide will, therefore, also address the theoretical and experimental approaches to ascertain this critical parameter.

Understanding the Properties: An Expert Perspective

The provided boiling point of 274 °C at atmospheric pressure is indicative of a compound with substantial intermolecular forces, likely attributable to the polar isoxazole ring, the ester functionality, and the chloro-substituent. These features contribute to dipole-dipole interactions, which require significant thermal energy to overcome for the substance to transition into the gaseous phase. When compared to other isoxazole derivatives, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate with a boiling point of 71-72 °C at a reduced pressure of 0.5 mmHg, it is evident that the substitution pattern and the presence of a halogen significantly influence volatility.

The lack of a reported melting point suggests that the compound may exist as a high-boiling liquid at room temperature or that its solid-state properties have not been extensively characterized. For drug development professionals, the melting point is a critical parameter that influences solubility, dissolution rate, and the stability of the crystalline form of a drug substance.

Experimental Determination of Physical Properties

For researchers requiring a definitive melting point or wishing to verify the boiling point, standardized experimental protocols are essential.

Workflow for Physical Property Determination

Caption: Workflow for the experimental determination of melting and boiling points.

Protocol for Melting Point Determination

-

Sample Preparation : A small, finely powdered sample of the crystalline solid is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus Setup : The capillary tube is placed in a melting point apparatus, which allows for controlled heating and clear observation of the sample.

-

Heating : The sample is heated at a slow, controlled rate, typically 1-2 °C per minute, to ensure thermal equilibrium.

-

Observation : The temperature at which the first drop of liquid appears and the temperature at which the entire sample becomes liquid are recorded. This range is the melting point of the substance.

Protocol for Boiling Point Determination

-

Apparatus Setup : A small volume of the liquid is placed in a distillation flask with a boiling chip. A thermometer is positioned so that the top of the bulb is level with the side arm of the distillation apparatus.

-

Heating : The liquid is heated gently until it boils.

-

Observation : The temperature is recorded when the vapor temperature is constant and droplets of condensate are forming on the thermometer bulb. This stable temperature is the boiling point. For high-boiling substances, vacuum distillation may be employed to prevent decomposition.

Theoretical Approaches to Melting Point Prediction

In the absence of experimental data, computational methods can provide an estimated melting point. Quantitative Structure-Property Relationship (QSPR) models are often employed for this purpose. These models use molecular descriptors to correlate the structure of a compound with its physical properties. For heterocyclic compounds like this compound, descriptors such as molecular weight, polarity, and the presence of specific functional groups are used to predict the melting point. While these predictions are valuable for initial assessments, they should be confirmed by experimental data whenever possible.[5]

Conclusion

This technical guide provides the known boiling point of this compound and highlights the current lack of an experimentally determined melting point. By offering detailed protocols for the experimental determination of these properties and acknowledging the potential of theoretical prediction methods, this document serves as a valuable resource for researchers and professionals in the pharmaceutical sciences. A comprehensive understanding of these fundamental physical properties is paramount for the successful development of new chemical entities.

References

- Melting Point Prediction of Energetic Materials via Continuous Heating Simulation on Solid-to-Liquid Phase Transition.ACS Omega.

- Heterocyclic compound - Melting, Boiling, Points.Britannica.

- Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities.PubMed Central.

- Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides.PubMed Central.

- MSDS of 5-Chloro-4-methyl-isoxazole-3-carboxylic acid ethyl ester.Molekula.

Sources

A Technical Guide to the Solubility of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals on determining and understanding the solubility of Ethyl 5-chloro-4-methylisoxazole-3-carboxylate. Given the critical role of solubility in reaction kinetics, purification, formulation, and bioavailability, this document moves beyond a simple data sheet. It details the foundational principles of solubility, presents robust, step-by-step experimental protocols for accurate measurement, and offers insights into interpreting the resulting data. The methodologies described herein, including the gold-standard shake-flask method coupled with analytical techniques like HPLC and gravimetric analysis, are designed to ensure scientific integrity and reproducibility. This guide serves as a practical tool for any laboratory engaged in the synthesis, development, or analysis of isoxazole derivatives and other active pharmaceutical ingredients (APIs).

Introduction: The Central Role of Solubility

This compound is a substituted isoxazole, a heterocyclic scaffold of significant interest in medicinal chemistry and agrochemical research.[1][2] The physicochemical properties of such compounds dictate their behavior in both chemical and biological systems. Among these properties, solubility is arguably one of the most critical. It governs the efficiency of synthetic reactions, the feasibility of purification methods like crystallization, and, in a pharmaceutical context, the bioavailability of an active ingredient.[3][4] A drug must be in solution to be absorbed by the body.[4]

This guide addresses the practical challenge of determining the solubility of this compound in a range of common organic solvents. Understanding these solubility profiles is essential for:

-

Process Chemistry: Selecting appropriate solvents for synthesis and work-up to maximize yield and purity.[5]

-

Crystallization Development: Identifying suitable solvent systems for controlling crystal form (polymorphism) and achieving desired particle size.

-

Formulation Science: Designing stable and effective drug delivery systems.[6]

-

Analytical Method Development: Preparing stock solutions and standards for techniques like chromatography.[7]

The fundamental principle guiding solubility is the adage "like dissolves like," which refers to the polarity of the solute and solvent.[8][9] Solubility is achieved when the energy balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules favors the dissolved state. This guide will provide the tools to experimentally quantify this balance for the title compound.

Physicochemical Characterization

A predictive understanding of solubility begins with an analysis of the solute and the chosen solvents.

Solute: this compound

Structural Analysis: The molecule's structure contains both polar and non-polar regions, suggesting a nuanced solubility profile.

-

Polar Moieties: The ethyl ester (-COOCH₂CH₃), the isoxazole ring (with nitrogen and oxygen heteroatoms), and the electronegative chloro (-Cl) group contribute to the molecule's polarity and potential for dipole-dipole interactions.

-

Non-Polar Moieties: The methyl (-CH₃) and ethyl (-CH₂CH₃) groups form non-polar, hydrophobic regions that will interact favorably with non-polar solvents via London dispersion forces.

Physicochemical Properties:

| Property | Value | Source |

| Density | 1.28 g/cm³ | [11] |

| XLogP3 | 2.2 | [11] |

The XLogP3 value of 2.2 indicates a moderate degree of lipophilicity, predicting that the compound will be more soluble in organic solvents than in water.

Solvent Selection and Properties

The choice of solvents for solubility screening should be strategic, covering a range of polarities and hydrogen bonding capabilities.[12][13] This allows for a comprehensive understanding of the solute-solvent interactions.

| Solvent | Class | Polarity Index | Boiling Point (°C) |

| n-Hexane | Non-Polar | 0.1 | 69 |

| Toluene | Non-Polar | 2.4 | 111 |

| Dichloromethane | Polar Aprotic | 3.1 | 40 |

| Acetone | Polar Aprotic | 5.1 | 56 |

| Acetonitrile | Polar Aprotic | 5.8 | 82 |

| Ethanol | Polar Protic | 4.3 | 78 |

| Methanol | Polar Protic | 5.1 | 65 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 189 |

Experimental Protocols for Solubility Determination

Accurate solubility measurement requires a robust and well-controlled methodology. The "gold standard" for determining thermodynamic equilibrium solubility is the shake-flask method.[14][15] This involves creating a saturated solution and then measuring the concentration of the dissolved solute.

Protocol 1: Equilibrium Solubility via Shake-Flask Method

This protocol establishes a state of thermodynamic equilibrium between the undissolved solid and the solution.

Causality: The use of excess solute is critical to ensure that the solvent is fully saturated at the given temperature. The extended equilibration time allows the system to reach its lowest energy state, providing the true thermodynamic solubility value, as opposed to a kinetic or apparent solubility, which can be misleading.[14]

Methodology:

-

Preparation: To a series of glass vials, add a known volume (e.g., 2 mL) of each selected organic solvent.

-

Addition of Solute: Add an excess amount of this compound to each vial. "Excess" means enough solid remains visible after the equilibration period.

-

Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25 °C). Agitate the samples for a minimum of 24 hours to ensure equilibrium is reached.[15] Some systems may require 48-72 hours; consistency is key.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for at least 1-2 hours to let the excess solid settle.

-

Sampling: Carefully withdraw a sample of the supernatant using a syringe. Immediately filter the sample through a 0.45 µm chemical-resistant (e.g., PTFE) syringe filter into a clean, pre-weighed vial. This step is crucial to remove all undissolved solid particles.[16]

-

Analysis: Determine the concentration of the solute in the clear filtrate using one of the analytical methods described below (Section 3.2).

Workflow Visualization:

Caption: Workflow for the Shake-Flask Equilibrium Solubility Method.

Analytical Quantification Methods

Once a saturated solution is prepared, its concentration must be accurately measured.

This method is straightforward and relies on the direct measurement of the mass of the dissolved solid after solvent evaporation.[17][18]

Trustworthiness: This protocol is self-validating as it is a direct physical measurement. However, its accuracy is dependent on the precision of the analytical balance and ensuring the complete removal of the volatile solvent without degrading the solute. It is most reliable for solubilities >1 mg/mL.[18]

Methodology:

-

Aliquot Transfer: Using a calibrated pipette, transfer a precise volume (e.g., 1.00 mL) of the filtered saturated solution into a pre-weighed, clean, and dry evaporating dish or vial.

-

Solvent Evaporation: Place the dish in a fume hood or a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated. The temperature should be well below the solute's melting point to avoid degradation.

-

Drying: Dry the residue to a constant weight in a vacuum oven to ensure all residual solvent is removed.

-

Weighing: Cool the dish in a desiccator and weigh it on an analytical balance.

-

Calculation: The solubility is calculated by subtracting the initial weight of the dish from the final weight and dividing by the volume of the aliquot taken.

Solubility (mg/mL) = (Weight of [Dish + Residue] - Weight of Dish) / Volume of Aliquot

HPLC is a highly accurate and sensitive method, ideal for a wide range of solubility concentrations.[7][19] It requires the development of a specific analytical method for the compound.

Trustworthiness: The validity of this method rests on the linearity and reproducibility of the calibration curve. A curve with a high correlation coefficient (R² > 0.999) ensures that the measured response for the unknown sample accurately corresponds to its concentration.

Methodology:

-

Standard Preparation: Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile).

-

Calibration Curve: From the stock solution, prepare a series of at least five calibration standards by serial dilution to cover the expected concentration range of the solubility samples.

-

Sample Preparation: Dilute the filtered saturated solution with the mobile phase to bring its concentration into the range of the calibration curve. A precise dilution factor must be used and recorded.

-

HPLC Analysis: Inject the calibration standards and the diluted sample(s) onto the HPLC system (e.g., a C18 reverse-phase column with a UV detector).

-

Quantification: Plot the peak area of the standards versus their known concentrations to create a calibration curve. Use the linear regression equation from this curve to calculate the concentration of the diluted sample.

-

Final Calculation: Multiply the calculated concentration by the dilution factor to determine the original solubility of the saturated solution.

Workflow Visualization:

Caption: Expected Relationship Between Solute and Solvent Polarity.

Safety and Handling Precautions

As with any chemical substance, proper safety protocols must be followed. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS). [20]

-

Personal Protective Equipment (PPE): Wear safety goggles with side-shields, chemical-resistant gloves, and a lab coat. [20][21]* Engineering Controls: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust or vapors. [20]* Handling: Avoid contact with skin and eyes. Avoid dust formation. Wash hands thoroughly after handling. [21][22]* First Aid:

-

Inhalation: Move to fresh air.

-

Skin Contact: Wash off immediately with plenty of water.

-

Eye Contact: Rinse cautiously with water for several minutes.

-

Ingestion: Rinse mouth with water. Seek medical attention if symptoms occur. [20][22]* Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place. [21]

-

Conclusion

This guide provides a robust and scientifically grounded approach to determining the solubility of this compound. By employing the standardized shake-flask method and accurate analytical quantification techniques like HPLC, researchers can generate reliable and reproducible data. This information is invaluable for optimizing synthetic processes, developing purification strategies, and designing effective formulations in pharmaceutical and chemical research. A systematic understanding of solubility, grounded in the principles and protocols outlined here, is a cornerstone of successful chemical development.

References

- University of Waterloo. (2023, August 31). Solubility of Organic Compounds.

- StudySmarter US. (n.d.). Polarity and Solubility of Organic Compounds.

- Solubility of Things. (n.d.). Spectroscopic Techniques.

- Pharmaffiliates. (n.d.). Determination of Solubility by Gravimetric Method.

- Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781-1787.

- PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.

- BOC Sciences. (n.d.). This compound SDS, 3356-96-5 Safety Data Sheets.

- Chemistry Steps. (n.d.). Solubility of Organic Compounds.

- Teachy. (n.d.). Summary of Properties of Organic Compounds: Solubility of Organic Compounds.

- Khan Academy. (n.d.). Solubility of organic compounds.

- Qureshi, A., Vyas, J., & Upadhyay, U. M. (n.d.). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences.

- ResearchGate. (2025, August 7). Solvent selection for pharmaceuticals.

- USP-NF. (2016, September 30). <1236> Solubility Measurements.

- ResearchGate. (n.d.). 1236 SOLUBILITY MEASUREMENTS.

- ResearchGate. (2025, August 5). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.

- Chromatography Forum. (2009, August 19). how can i test the solubility in hplc please ?.

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Improved Pharma. (2021, February 14). Solubility and Dissolution with HPLC or UV-Vis Detection.

- Miller, J. M., et al. (2005). Rapid, small-scale determination of organic solvent solubility using a thermogravimetric analyzer. Journal of Pharmaceutical and Biomedical Analysis, 41(3), 801-806.

- International Journal of Pharmaceutical Sciences and Drug Analysis. (2021). Determination of solubility by gravimetric method: A brief review.

- ACS Publications. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?

- Purosolv. (2025, April 22). Choosing the Right Solvent for Drug Manufacturing.

- WuXi AppTec. (2024, April 4). 4 Ways Drug Solubility Testing Helps Discovery & Development.

- ECHEMI. (n.d.). This compound.

- CymitQuimica. (n.d.). This compound.

- Fisher Scientific. (2024, March 15). SAFETY DATA SHEET - Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate.

- Thermo Fisher Scientific. (2024, March 30). SAFETY DATA SHEET.

- Chem-Impex. (n.d.). 5-Amino-4-chloro-3-methylisoxazole.

- Zhang, W., et al. (n.d.). Synthesis and antifungal activity of 5-methylisoxazole-4-carboxylic oxime esters.

Sources

- 1. chemimpex.com [chemimpex.com]